molecular formula C29H50O6 B034217 22S,23S-Homobrassinolide CAS No. 110369-52-3

22S,23S-Homobrassinolide

Cat. No.: B034217
CAS No.: 110369-52-3
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-MWVCNTFMSA-N
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Description

The compound (2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[97002,7012,16]octadecan-8-one is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Typical synthetic routes may involve:

    Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.

    Functional Group Introduction: Various functional groups such as hydroxyl, methyl, and ethyl groups are introduced through reactions like hydroxylation, methylation, and ethylation.

    Chiral Center Formation: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Use of Catalysts: Catalysts are used to increase reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride or hydrogen gas.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Influence on Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one: A similar compound with slight variations in the functional groups or stereochemistry.

    Other Tetracyclic Compounds: Compounds with a similar tetracyclic core but different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.

Properties

IUPAC Name

(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18?,19?,20?,21?,22?,23-,24+,25-,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKODJJEORHMZ-MWVCNTFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H]([C@H]([C@@H](C)C1CCC2[C@@]1(CCC3C2COC(=O)C4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22S,23S-Homobrassinolide
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22S,23S-Homobrassinolide
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22S,23S-Homobrassinolide
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22S,23S-Homobrassinolide
Reactant of Route 5
22S,23S-Homobrassinolide
Reactant of Route 6
22S,23S-Homobrassinolide

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